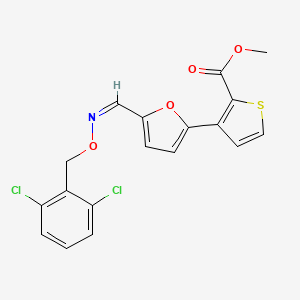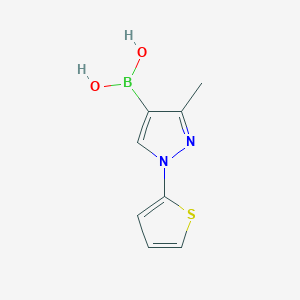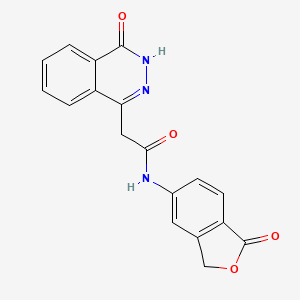
tert-butyl N-(4,4-dibromobut-3-en-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate is a chemical compound with potential applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a tert-butyl group, a dibromobutene moiety, and a carbamate functional group.
Méthodes De Préparation
The synthesis of ®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the dibromobutene moiety: This can be achieved through the bromination of butene using bromine or other brominating agents under controlled conditions.
Introduction of the carbamate group: This step involves the reaction of the dibromobutene intermediate with tert-butyl carbamate in the presence of a suitable catalyst or under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction reactions: The compound can be reduced to form different products, depending on the reducing agents and conditions used.
Oxidation reactions: Oxidation of the compound can lead to the formation of different oxidized products.
Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Medicine: It could be explored for its potential therapeutic properties or as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound may be used in the development of new materials or as an intermediate in industrial processes.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and context in which the compound is used. For example, in a biological context, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparaison Avec Des Composés Similaires
®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate: The non-chiral version of the compound.
tert-Butyl (4,4-dichlorobut-3-en-2-yl)carbamate: A similar compound with chlorine atoms instead of bromine.
tert-Butyl (4,4-difluorobut-3-en-2-yl)carbamate: A similar compound with fluorine atoms instead of bromine.
The uniqueness of ®-tert-Butyl (4,4-dibromobut-3-en-2-yl)carbamate lies in its specific stereochemistry and the presence of bromine atoms, which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C9H15Br2NO2 |
|---|---|
Poids moléculaire |
329.03 g/mol |
Nom IUPAC |
tert-butyl N-(4,4-dibromobut-3-en-2-yl)carbamate |
InChI |
InChI=1S/C9H15Br2NO2/c1-6(5-7(10)11)12-8(13)14-9(2,3)4/h5-6H,1-4H3,(H,12,13) |
Clé InChI |
MSKJXHWGOZROHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C(Br)Br)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094362.png)
![1-(4-Methylphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094379.png)
![1,4-dihydrochromeno[4,3-c]pyrazol-3-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B14094386.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094395.png)
![1-(3-Bromophenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094397.png)
![6-amino-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B14094399.png)
![(4Z)-cyclooct-4-en-1-yl N-[2-(2-{2-[2-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)ethoxy]ethoxy}ethoxy)ethyl]carbamate](/img/structure/B14094406.png)
![methyl 2-(3-(4-bromobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B14094408.png)

![(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoicAcid1-MethylEster](/img/structure/B14094412.png)


